Cas no 869080-32-0 (methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate)

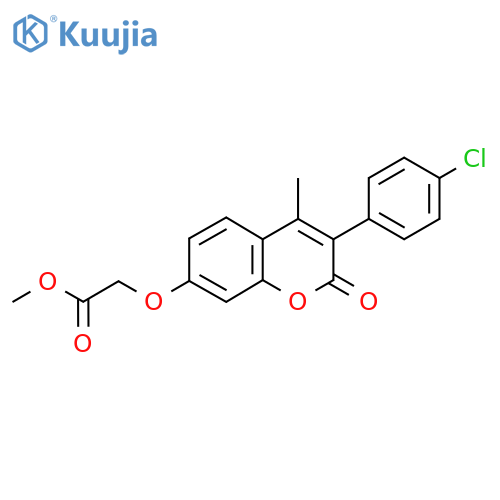

869080-32-0 structure

商品名:methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate

methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate

- methyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

- AB01289958-01

- NCGC00296029-01

- methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate

- methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yloxy]acetate

- 869080-32-0

- F1862-0300

- AKOS002228874

- methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate

-

- インチ: 1S/C19H15ClO5/c1-11-15-8-7-14(24-10-17(21)23-2)9-16(15)25-19(22)18(11)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3

- InChIKey: BOSVLNAFZYUHCZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C1C(=O)OC2C=C(C=CC=2C=1C)OCC(=O)OC

計算された属性

- せいみつぶんしりょう: 358.0608013g/mol

- どういたいしつりょう: 358.0608013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 550

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 61.8Ų

methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1862-0300-1mg |

methyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |

869080-32-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

869080-32-0 (methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量